molecular formula C7H8N2O4S B1365954 N-(4-nitrophenyl)methanesulfonamide CAS No. 5825-62-7

N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B1365954
CAS No.: 5825-62-7
M. Wt: 216.22 g/mol
InChI Key: AXEHDVUAWILBRN-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety

Scientific Research Applications

N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

N-(4-nitrophenyl)methanesulfonamide primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition disrupts the production of prostaglandins that would otherwise contribute to inflammation and pain.

Biochemical Analysis

Biochemical Properties

N-(4-nitrophenyl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2). It interacts with enzymes such as COX-2, inhibiting its activity and thereby affecting the production of prostaglandins, which are involved in inflammation and pain pathways . The compound also interacts with other biomolecules, including proteins involved in the inflammatory response, and exhibits selective binding to COX-2 over COX-1 .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting COX-2, leading to reduced production of pro-inflammatory prostaglandins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal adenocarcinoma cells, this compound has been shown to reverse gene expression changes associated with cancer progression . Additionally, it induces apoptosis in certain cancer cell lines, highlighting its potential as an anti-carcinogenic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of COX-2. The compound binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid to prostaglandins . This inhibition is highly selective, as this compound does not significantly affect COX-1 activity . The compound’s binding interactions with COX-2 are crucial for its anti-inflammatory and analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against COX-2 over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it can induce toxicity and adverse effects, including gastrointestinal lesions and renal dysfunction . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and pain. It interacts with enzymes such as COX-2, affecting the production of prostaglandins and other inflammatory mediators . The compound’s inhibition of COX-2 leads to reduced levels of pro-inflammatory prostaglandins, thereby modulating the inflammatory response . Additionally, this compound can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and therapeutic potential. For example, its selective accumulation in inflamed tissues enhances its anti-inflammatory effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-nitroaniline+methanesulfonyl chlorideThis compound+HCl\text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-nitroaniline+methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)methanesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

N-(4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEHDVUAWILBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405590
Record name N-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5825-62-7
Record name N-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-NITROMETHANESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methanesulfonylchloride (47.1 mL, 0.61 mol) in acetonitrile (160 mL) was added over 40 min to a solution of 4-nitroaniline (80.0 g, 0.58 mol) and pyridine (70.2 mL, 0.87 mol) in acetonitrile (400 mL) at 25° C. The mixture was stirred at 25° C. for 19 h, and then water (800 mL) was added. The resulting suspension was stirred at 25° C. for 30 min, and then was filtered through medium paper using a Büchner funnel. The collected solid was washed with water (2×150 mL) and air-dried overnight to afford the desired product, N-(4-nitro-phenyl)-methanesulfonamide (111.4 g, 0.52 mol, 89%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.17 (3H, s), 7.35 (2H, d, J=9.4 Hz), 8.20 (2H, d, J=9.1 Hz), 10.69 (1H, s).
Quantity
47.1 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70.2 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitro-phenylamine (25 g, 181 mmol) was dissolved in pyridine (450 mL). Methanesulfonyl chloride (14.0 mL, 181 mmol) was added dropwise while stirring. The mixture was stirred for 16 h at 25° C. The solution was concentrated in vacuo to a volume of ˜50 mL. The mixture was diluted with ethyl acetate (400 mL), washed with 1.0 M aqueous hydrochloric acid solution (5×200 mL). The combined aqueous layers were back-extracted with ethyl acetate (200 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to a volume of ˜250 mL. The product precipitated and was collected by vacuum filtration. The filtrate was concentrated in vacuo to a volume of ˜125 mL upon which additional product precipitated. The solid was collected by vacuum filtration. The solids were combined to afford the desired product, N-(4-nitro-phenyl)-methanesulfonamide (25 g, 115.62 mmol, 64% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.17 (3H, s), 7.35 (2H, d, J=9.4 Hz), 8.20 (2H, d, J=9.1 Hz), 10.69 (1H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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